

# 2-Ethoxy-6-fluorobenzonitrile chemical properties and structure

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## Compound of Interest

Compound Name: 2-Ethoxy-6-fluorobenzonitrile

Cat. No.: B050957

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An In-depth Technical Guide to **2-Ethoxy-6-fluorobenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of **2-Ethoxy-6-fluorobenzonitrile**. This fluorinated aromatic compound serves as a key building block in medicinal chemistry and materials science, making a thorough understanding of its properties essential for its application in advanced synthesis.

## Chemical Structure and Identifiers

**2-Ethoxy-6-fluorobenzonitrile** is a substituted benzonitrile featuring an ethoxy group at the C2 position, a fluorine atom at the C6 position, and a nitrile group at the C1 position of the benzene ring.<sup>[1][2]</sup> This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.<sup>[1]</sup>

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-Ethoxy-6-fluorobenzonitrile[2]
Synonyms	6-fluoro-2-ethoxybenzonitrile, Benzonitrile, 2-ethoxy-6-fluoro-[2]
CAS Number	119584-73-5[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> FNO[1][2][3]
SMILES	N#CC1=C(F)C=CC=C1OCC[4]
InChI Key	HVAKERNUWAPZOR-UHFFFAOYSA-N[1]

## Physicochemical Properties

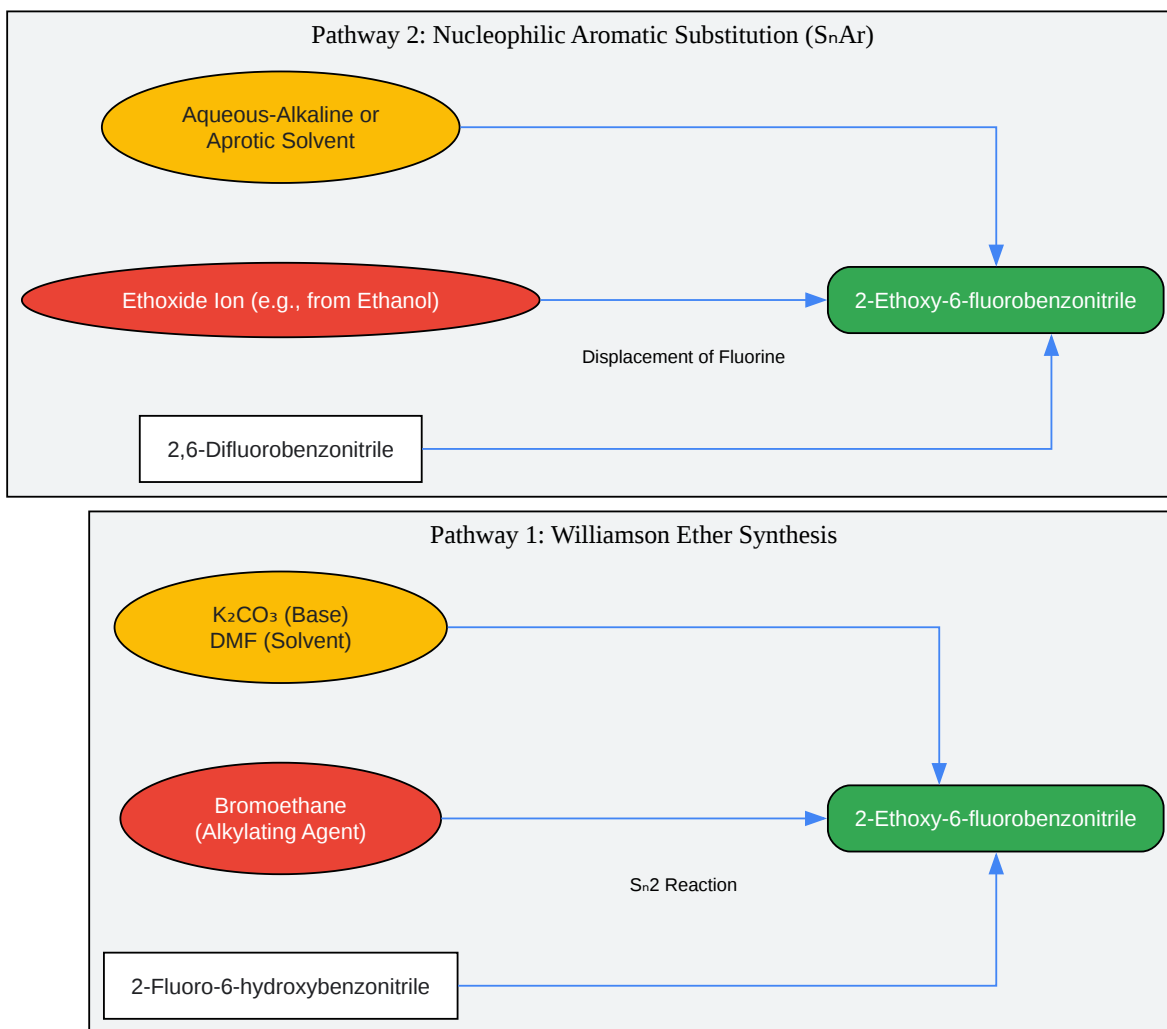
The physical and chemical properties of **2-Ethoxy-6-fluorobenzonitrile** are summarized below. The presence of the polar cyano group and the fluorine atom, combined with the nonpolar ethoxy group, results in its characteristic melting point and boiling point.

Table 2: Physicochemical Data

Property	Value
Molecular Weight	165.16 g/mol [1][2]
Appearance	Solid[1]
Melting Point	47-49 °C[1][2]
Boiling Point	~249 °C[1][2]
Density	1.14 g/cm <sup>3</sup> [2]
Flash Point	~104 °C[1][2]
Storage	Sealed in a dry place at room temperature.[2][4]

## Synthesis and Reactivity

**2-Ethoxy-6-fluorobenzonitrile** is primarily used as a synthetic intermediate.<sup>[1]</sup> Its structure, featuring an electron-withdrawing cyano group and a fluorine atom, makes it amenable to various organic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.<sup>[1]</sup> The principal synthetic routes to this compound are illustrated below.



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**Caption:** Synthetic routes to **2-Ethoxy-6-fluorobenzonitrile**.

## Experimental Protocols

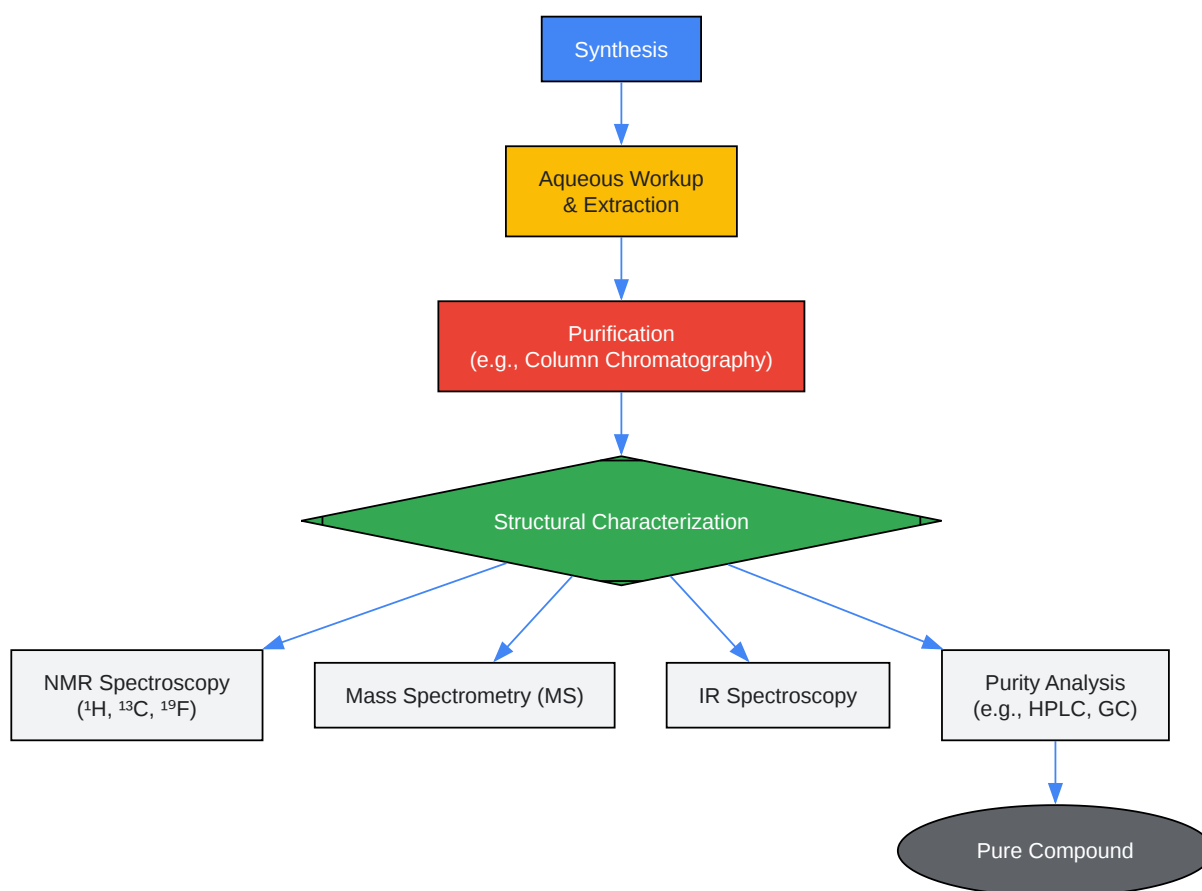
### Method 1: Williamson Ether Synthesis

This is a common and direct method for synthesizing **2-Ethoxy-6-fluorobenzonitrile**.<sup>[1]</sup> The protocol involves the O-alkylation of 2-Fluoro-6-hydroxybenzonitrile.<sup>[1]</sup>

- **Reaction Setup:** To a solution of 2-Fluoro-6-hydroxybenzonitrile in a polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a base, typically potassium carbonate ( $K_2CO_3$ ).
- **Addition of Alkylating Agent:** Add bromoethane dropwise to the stirred mixture at room temperature.
- **Reaction:** Stir the mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## Experimental Workflow: Synthesis and Characterization

A typical workflow for the preparation and analysis of **2-Ethoxy-6-fluorobenzonitrile** is outlined below. This process ensures the synthesis of the target compound and confirms its identity and purity through various analytical techniques.



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**Caption:** General workflow for synthesis and analysis.

## Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of **2-Ethoxy-6-fluorobenzonitrile**. While full spectral data is not publicly available, the expected characteristics can be predicted based on its structure.

Table 3: Predicted Spectroscopic Features

Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the ethoxy group (a triplet and a quartet) and aromatic protons. The aromatic signals would show coupling to the fluorine atom.
$^{13}\text{C}$ NMR	Resonances for the ethoxy carbons, the nitrile carbon, and the aromatic carbons. The aromatic carbon signals would exhibit C-F coupling.
$^{19}\text{F}$ NMR	A single resonance for the fluorine atom, likely showing complex splitting due to coupling with neighboring aromatic protons. <a href="#">[1]</a>
IR Spectroscopy	Characteristic absorption bands for the $\text{C}\equiv\text{N}$ stretch (around $2230\text{ cm}^{-1}$ ), C-O-C ether linkage, and C-F bond.
Mass Spectrometry (EI-MS)	A molecular ion peak ( $\text{M}^{+\cdot}$ ) is expected at an $m/z$ of 165. <a href="#">[1]</a> Common fragmentation pathways would likely involve the loss of an ethyl radical ( $\cdot\text{CH}_2\text{CH}_3$ ) to form an ion at $m/z$ 136, or the loss of ethylene ( $\text{C}_2\text{H}_4$ ). <a href="#">[1]</a>

## Safety and Handling

**2-Ethoxy-6-fluorobenzonitrile** is classified with the GHS signal word "Warning".[\[1\]](#)[\[2\]](#)

- Hazard Statements:
  - H315: Causes skin irritation.[\[1\]](#)[\[2\]](#)
  - H319: Causes serious eye irritation.[\[1\]](#)[\[2\]](#)
  - H335: May cause respiratory irritation.[\[1\]](#)[\[2\]](#)
- Precautionary Measures:

- Handle only in a well-ventilated area.[2]
- Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
- Avoid breathing dust or vapors.[1][2]

This product is intended for research and laboratory use only and is not for diagnostic or therapeutic use in humans or animals.[1]

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## References

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